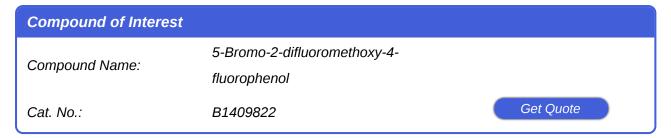


Technical Guide: Physicochemical Properties of Brominated Fluorophenols

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Data for the specific compound of interest, **5-Bromo-2-difluoromethoxy-4-fluorophenol**, is not publicly available at the time of this report. The following guide provides a summary of physicochemical properties, including solubility, for structurally related brominated and fluorinated phenols. This information can serve as a valuable reference for anticipating the characteristics of novel, related compounds.

Comparative Physicochemical Data of Related Brominated Fluorophenols

The following table summarizes key physical and chemical properties of several brominated fluorophenol analogs. These compounds share structural similarities with **5-Bromo-2-difluoromethoxy-4-fluorophenol** and can provide insights into expected properties such as melting point, boiling point, and density.



Comp ound Name	CAS Numbe r	Molec ular Formul a	Molec ular Weight (g/mol)	Physic al Form	Meltin g Point (°C)	Boiling Point (°C)	Densit y (g/cm³)	Solubil ity
5- Bromo- 2- fluoroph enol	112204 -58-7	C6H4Br FO	191.00	Not Specifie d	Not Specifie d	Not Specifie d	Not Specifie d	Not Specifie d
5- Bromo- 2,4- difluoro phenol	355423 -48-2	C6H₃Br F2O	208.99	Solid	Not Specifie d	Not Specifie d	Not Specifie d	Not Specifie d
4- Bromo- 2,5- difluoro phenol	486424 -36-6	C ₆ H₃Br F₂O	208.99	Not Specifie d	Not Specifie d	Not Specifie d	Not Specifie d	Not Specifie d
2- Bromo- 5- fluoroph enol	147460 -41-1	C ₆ H₄Br FO	191.00	Liquid	Not Specifie d	Not Specifie d	1.717 (at 25 °C)[1]	Not Specifie d
2- Bromo- 4,5- difluoro phenol	166281 -37-4	C ₆ H₃Br F₂O	208.99	Liquid	Not Specifie d	Not Specifie d	1.829 (at 25 °C)[2]	Not Specifie d
4- Bromo- 3,5-	130191 -91-2	C6H3Br F2O	208.99	Not Specifie d	72-76	228.0 (Predict ed)	1.858 (Predict ed)	Sparing ly Soluble (8.2E-5



difluoro phenol								g/L at 25°C) [3]
2- Bromo- 4- fluoroph enol	496-69- 5	C6H4Br FO	191.00	White to Gray to Brown powder to crystal	43.0 to 46.0	Not Specifie d	Not Specifie d	Not Specifie d

Note: "Not Specified" indicates that the data was not available in the searched public resources.

Standardized Experimental Protocol for Solubility Determination

The following is a generalized, detailed methodology for determining the solubility of a solid phenolic compound, such as **5-Bromo-2-difluoromethoxy-4-fluorophenol**, in various solvents. This protocol is based on the equilibrium solubility method.

Objective: To determine the equilibrium solubility of a solid compound in various solvents at a controlled temperature.

Materials:

- The solid compound of interest (e.g., **5-Bromo-2-difluoromethoxy-4-fluorophenol**)
- A selection of analytical grade solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), dichloromethane (DCM))
- Vials with screw caps
- Analytical balance
- Thermostatic shaker or incubator



- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μm PTFE)

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
 - Carefully withdraw a known volume of the supernatant using a pipette.
 - Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
- · Quantification by HPLC:
 - Prepare a series of standard solutions of the compound in a suitable solvent at known concentrations.

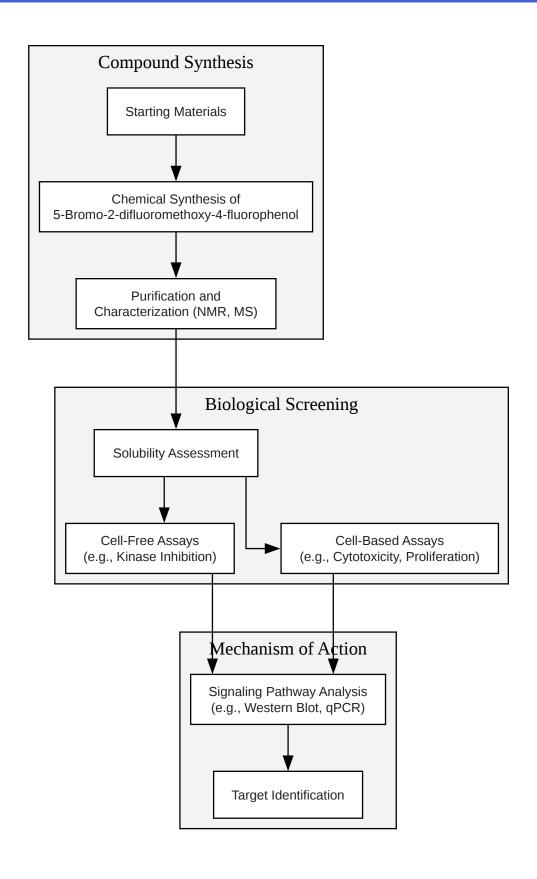


- Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
- Dilute the filtered sample solutions with a suitable solvent to bring the concentration within the linear range of the calibration curve.
- Inject the diluted sample solutions into the HPLC and record the peak areas.
- Calculation of Solubility:
 - Using the calibration curve, determine the concentration of the compound in the diluted sample solutions.
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that specific solvent at the tested temperature.

Visualization of a Hypothetical Experimental Workflow and Signaling Pathway

In the context of drug discovery, a novel compound like **5-Bromo-2-difluoromethoxy-4-fluorophenol** might be synthesized and then subjected to a series of screening assays to determine its biological activity. The following diagrams illustrate a generic workflow for such a process and a hypothetical signaling pathway that could be investigated.

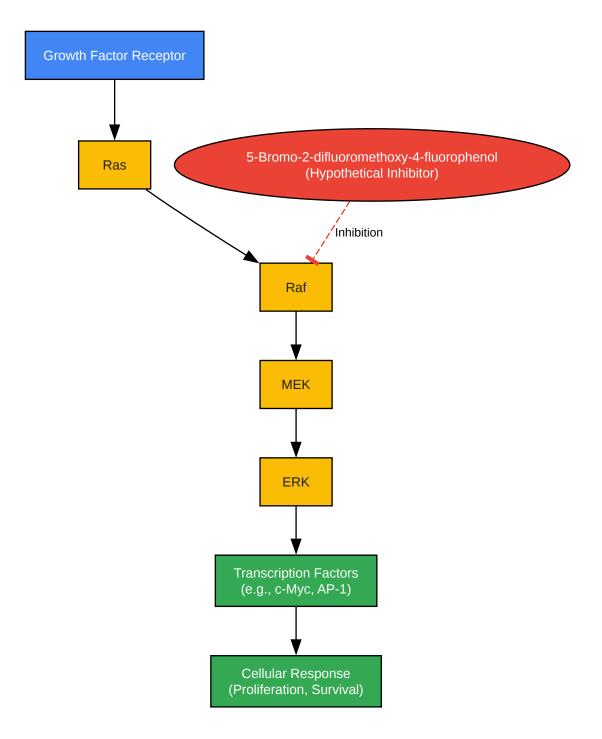




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Caption: A generalized workflow for the synthesis and biological evaluation of a novel compound.



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Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a novel compound.



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- 3. 130191-91-2 CAS MSDS (4-BROMO-3,5-DIFLUOROPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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